Cas no 1254033-51-6 (methyl 3-amino-2-methyl-2-phenylpropanoate)

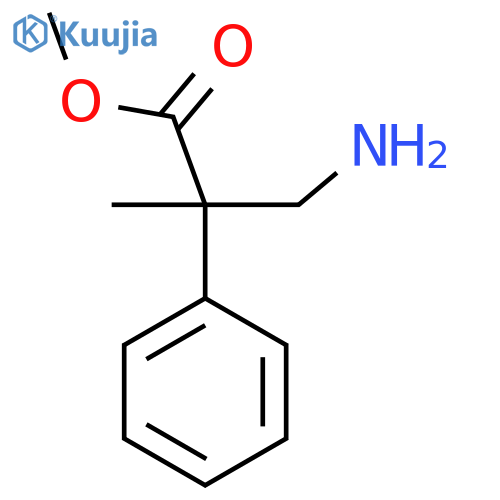

1254033-51-6 structure

商品名:methyl 3-amino-2-methyl-2-phenylpropanoate

methyl 3-amino-2-methyl-2-phenylpropanoate 化学的及び物理的性質

名前と識別子

-

- methyl 3-amino-2-methyl-2-phenylpropanoate

- methyl3-amino-2-methyl-2-phenylpropanoate

- Benzeneacetic acid, α-(aminomethyl)-α-methyl-, methyl ester

-

- インチ: 1S/C11H15NO2/c1-11(8-12,10(13)14-2)9-6-4-3-5-7-9/h3-7H,8,12H2,1-2H3

- InChIKey: YOOMBTZPWPECKZ-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C(C)(C1C=CC=CC=1)CN)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 200

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 52.3

methyl 3-amino-2-methyl-2-phenylpropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-172476-0.05g |

methyl 3-amino-2-methyl-2-phenylpropanoate |

1254033-51-6 | 0.05g |

$660.0 | 2023-09-20 | ||

| Enamine | EN300-172476-0.5g |

methyl 3-amino-2-methyl-2-phenylpropanoate |

1254033-51-6 | 0.5g |

$754.0 | 2023-09-20 | ||

| Enamine | EN300-172476-2.5g |

methyl 3-amino-2-methyl-2-phenylpropanoate |

1254033-51-6 | 2.5g |

$1539.0 | 2023-09-20 | ||

| Enamine | EN300-172476-10g |

methyl 3-amino-2-methyl-2-phenylpropanoate |

1254033-51-6 | 10g |

$3376.0 | 2023-09-20 | ||

| Enamine | EN300-172476-10.0g |

methyl 3-amino-2-methyl-2-phenylpropanoate |

1254033-51-6 | 10g |

$3376.0 | 2023-06-04 | ||

| Enamine | EN300-172476-0.25g |

methyl 3-amino-2-methyl-2-phenylpropanoate |

1254033-51-6 | 0.25g |

$723.0 | 2023-09-20 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01036080-1g |

Methyl 3-amino-2-methyl-2-phenylpropanoate |

1254033-51-6 | 95% | 1g |

¥3808.0 | 2023-04-04 | |

| Enamine | EN300-172476-0.1g |

methyl 3-amino-2-methyl-2-phenylpropanoate |

1254033-51-6 | 0.1g |

$691.0 | 2023-09-20 | ||

| Enamine | EN300-172476-5g |

methyl 3-amino-2-methyl-2-phenylpropanoate |

1254033-51-6 | 5g |

$2277.0 | 2023-09-20 | ||

| Enamine | EN300-172476-1g |

methyl 3-amino-2-methyl-2-phenylpropanoate |

1254033-51-6 | 1g |

$785.0 | 2023-09-20 |

methyl 3-amino-2-methyl-2-phenylpropanoate 関連文献

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Chuanwei Li,Zhanwei Liu,Huimin Xie,Dan Wu Nanoscale, 2014,6, 13409-13415

-

Liang-Wei Zhu,Wu Yang,Ling-Shu Wan,Zhi-Kang Xu Polym. Chem., 2014,5, 5175-5182

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

1254033-51-6 (methyl 3-amino-2-methyl-2-phenylpropanoate) 関連製品

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量